
5-OxoETE-d7
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is primarily used as an internal standard for the quantification of 5-OxoETE by gas chromatography (GC) or liquid chromatography (LC) mass spectrometry . The incorporation of deuterium atoms into the molecule enhances its stability and allows for precise quantification in various analytical applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-OxoETE-d7 involves the deuteration of 5-OxoETE. The process typically includes the following steps:
Oxidation of 5-HETE: 5-Hydroxy-6E,8Z,11Z,14Z-eicosatetraenoic acid (5-HETE) is oxidized to form 5-OxoETE.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The final product is typically formulated in ethanol or other suitable solvents for ease of use in analytical applications .
Analyse Chemischer Reaktionen
Types of Reactions
5-OxoETE-d7 undergoes various chemical reactions, including:
Oxidation: Conversion of 5-HETE to 5-OxoETE.
Reduction: Reduction of 5-OxoETE back to 5-HETE.
Substitution: Deuteration involves the substitution of hydrogen atoms with deuterium.
Common Reagents and Conditions
Oxidizing Agents: Used in the oxidation of 5-HETE to 5-OxoETE.
Deuterating Agents: Employed in the deuteration process to replace hydrogen atoms with deuterium.
Major Products
The major product formed from these reactions is this compound, which is used as an internal standard in mass spectrometry.
Wissenschaftliche Forschungsanwendungen
5-OxoETE-d7 has a wide range of applications in scientific research, including:
Chemistry: Used as an internal standard for the quantification of 5-OxoETE in various samples.
Biology: Helps in studying the metabolic pathways involving 5-OxoETE and its role in cellular processes.
Medicine: Used in pharmacokinetic studies to understand the metabolism and distribution of 5-OxoETE in the body.
Industry: Employed in the development of new drugs and therapeutic agents.
Wirkmechanismus
5-OxoETE-d7 exerts its effects by mimicking the behavior of 5-OxoETE. It stimulates the migration and degranulation of eosinophils and activates the mitogen-activated protein kinase (MAPK) pathway in neutrophils. The molecular targets include the OXE receptor, which is highly expressed on eosinophils, basophils, neutrophils, and monocytes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-OxoETE: The non-deuterated form of 5-OxoETE-d7.
5-HETE: The precursor to 5-OxoETE.
15(S)-HETE-d8: Another deuterium-labeled eicosanoid used in similar analytical applications.
Uniqueness
This compound is unique due to its deuterium labeling, which enhances its stability and allows for precise quantification in mass spectrometry. This makes it an invaluable tool in analytical chemistry and pharmacokinetic studies.
Eigenschaften
Molekularformel |
C20H30O3 |
|---|---|
Molekulargewicht |
325.5 g/mol |
IUPAC-Name |
(6Z,8Z,11Z,14Z)-6,8,9,11,12,14,15-heptadeuterio-5-oxoicosa-6,8,11,14-tetraenoic acid |
InChI |
InChI=1S/C20H30O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19(21)17-15-18-20(22)23/h6-7,9-10,12-14,16H,2-5,8,11,15,17-18H2,1H3,(H,22,23)/b7-6-,10-9-,13-12-,16-14-/i6D,7D,9D,10D,12D,13D,16D |
InChI-Schlüssel |
MEASLHGILYBXFO-FZNPLSPGSA-N |
Isomerische SMILES |
[2H]/C(=C(\[2H])/C/C(=C(/[2H])\C/C(=C(/[2H])\C=C(\[2H])/C(=O)CCCC(=O)O)/[2H])/[2H])/CCCCC |
Kanonische SMILES |
CCCCCC=CCC=CCC=CC=CC(=O)CCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


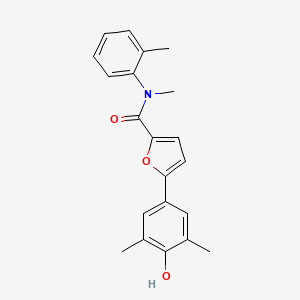

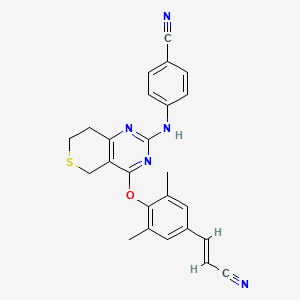
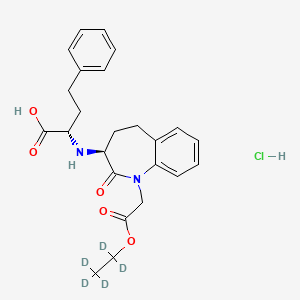
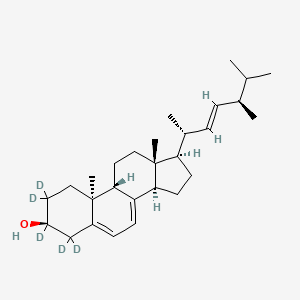
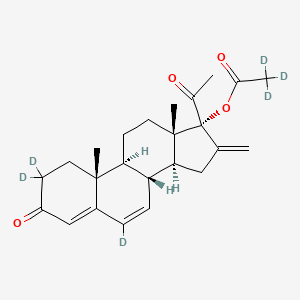
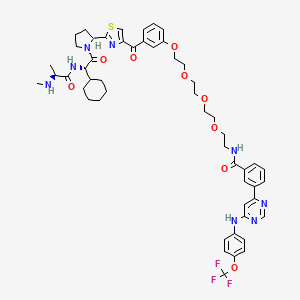

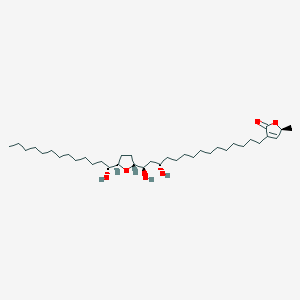
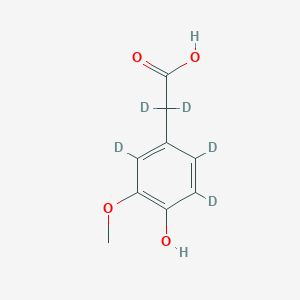
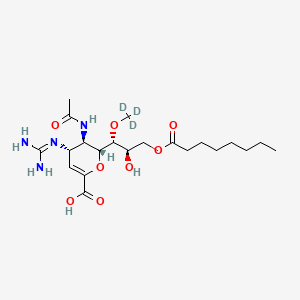
![3-hydroxy-N-[(3R,7S,16S,23R,27S)-23-[(3-hydroxyquinoline-2-carbonyl)amino]-8,11,28,31-tetramethyl-2,6,9,12,15,22,26,29,32,35-decaoxo-7,27-di(propan-2-yl)-5,25-dioxa-1,8,11,14,21,28,31,34-octazatricyclo[34.4.0.016,21]tetracontan-3-yl]quinoline-2-carboxamide](/img/structure/B15144128.png)
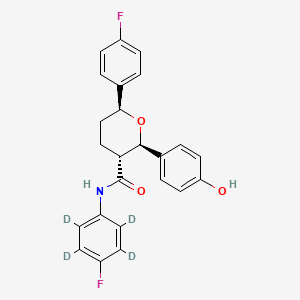
![(2S)-1-[(1S,5R)-6-[2-[4-[3-[(1R)-2-amino-1-[2-[(1S)-1-hydroxyethyl]imidazol-1-yl]ethyl]-1,2-oxazol-5-yl]phenyl]ethynyl]-3-azabicyclo[3.1.0]hexan-3-yl]propan-2-ol](/img/structure/B15144140.png)
